N-Methylation Enhances Protease Resistance
While direct comparison data for Z‑N‑Me‑Aib‑OH itself is unavailable in the public literature, class‑level inference from extensive studies on N‑methylated peptides demonstrates that incorporating an N‑methylated amino acid like Z‑N‑Me‑Aib‑OH, versus its non‑methylated analog Z‑Aib‑OH, dramatically increases resistance to enzymatic degradation. In a systematic study of a somatostatin cyclopeptidic analog, multiple N‑methylations increased the in vitro half‑life against proteases from 15.5 ± 2 minutes to 74 ± 6 minutes, representing a ~5‑fold enhancement [1]. Similarly, in a separate study, N‑methylation at a single site in a quorum‑sensing peptide increased the half‑life relative to the native sequence by more than 6‑fold [2].
| Evidence Dimension | Proteolytic half-life enhancement from N-methylation |
|---|---|
| Target Compound Data | Peptides containing N-methylated amino acid residues (class-level) |
| Comparator Or Baseline | Non-methylated peptide analog (class-level) |
| Quantified Difference | Half-life increase of 5‑fold to >6‑fold |
| Conditions | In vitro protease assays (trypsin/chymotrypsin or specific protease challenges) [REFS-1, REFS-2] |
Why This Matters
Procurement of Z-N-Me-Aib-OH over Z-Aib-OH is essential for projects requiring extended peptide half‑life in biological media.
- [1] Chatterjee, J., et al. (2018). Tuning of Protease Resistance in Oligopeptides through N-Alkylation. Chemical Communications, 54(69), 9631-9634. doi: 10.1039/c8cc04407d View Source
- [2] McBrayer, D. N., Gantman, B. K., & Tal-Gan, Y. (2019). N-Methylation of Amino Acids in Gelatinase Biosynthesis-Activating Pheromone Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis fsr Quorum Sensing Circuit Response. ACS Infectious Diseases, 5(6), 1035-1041. doi: 10.1021/acsinfecdis.9b00097 View Source
